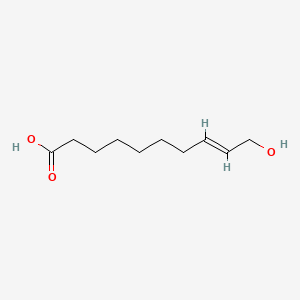![molecular formula C20H32O5 B1230978 (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 39265-67-3](/img/structure/B1230978.png)
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves the non-enzymatic oxygenation of polyunsaturated fatty acids, initiated by free radical attack, leading to lipid peroxidation . This process can be analyzed using mass spectrometry (MS) and gas chromatography (GC) coupled with MS to separate the derivatized isoprostanes of interest in biological samples .
Analyse Des Réactions Chimiques
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include free radicals and oxidative reactive species (ORS). The major products formed from these reactions are other isoprostanes and lipid peroxidation products .
Applications De Recherche Scientifique
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several scientific research applications. It is used as a biomarker for oxidative stress in various pathological conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer . It is also used in the study of lipid peroxidation and its effects on biological membranes . Additionally, it has applications in the field of metabolomics, where it is used to assess the levels of oxidative stress in biological samples .
Mécanisme D'action
The mechanism of action of (Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid involves its formation through the non-enzymatic peroxidation of polyunsaturated fatty acids. This process is initiated by free radical attack, leading to the oxidation of PUFA esterified in phospholipids. The isoprostanes are then released into free form by phospholipase A2 (PLA2) hydrolysis . The molecular targets and pathways involved include the oxidative stress pathways and the lipid peroxidation pathways .
Comparaison Avec Des Composés Similaires
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid is similar to other isoprostanes, such as 15-F2t-IsoP and 8-iso-PGF2α. These compounds are also produced by the non-enzymatic peroxidation of polyunsaturated fatty acids and serve as biomarkers of oxidative stress . this compound is unique in its specific structure and the conditions under which it is formed . Other similar compounds include 15-epi-15-E2c-IsoP and ent-(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid .
Propriétés
Numéro CAS |
39265-67-3 |
|---|---|
Formule moléculaire |
C20H32O5 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(Z)-7-[(1S,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19+/m0/s1 |
Clé InChI |
XEYBRNLFEZDVAW-BSBCLDFQSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Synonymes |
8,12-epi-PGE2 8,12-epi-prostaglandin E2 8,12-epi-prostaglandin E2, (5Z,8beta,11alpha,12alpha,13E,15R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)

![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)



